

Physical properties of 2-Bromo-1-chloro-3-methoxybenzene

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Bromo-1-chloro-3-methoxybenzene

Cat. No.: B169984

[Get Quote](#)

An In-depth Technical Guide on the Physical Properties of **2-Bromo-1-chloro-3-methoxybenzene**

This technical guide provides a comprehensive overview of the known physical and chemical properties of **2-Bromo-1-chloro-3-methoxybenzene**, a halogenated aromatic ether. The information is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. This document details the compound's key physical constants, provides insights into experimental methodologies for their determination, and outlines a representative synthetic pathway.

Chemical Identity and Structure

2-Bromo-1-chloro-3-methoxybenzene, also known as 2-bromo-3-chloroanisole, is a disubstituted halogenated anisole derivative.^[1] Its chemical structure, featuring bromine, chlorine, and methoxy substituents on a benzene ring, makes it a versatile intermediate in organic synthesis.^[2] The strategic placement of these functional groups allows for a variety of chemical transformations, making it a valuable building block for more complex molecules.^[2]

Key Identifiers:

- IUPAC Name: **2-bromo-1-chloro-3-methoxybenzene**^[1]
- CAS Number: 174913-08-7^{[1][3]}

- Molecular Formula: C₇H₆BrClO[1]

Physical and Chemical Properties

The following table summarizes the key physical and chemical properties of **2-Bromo-1-chloro-3-methoxybenzene** and its isomers. Due to the limited availability of experimental data for the specific 2-bromo-1-chloro-3-methoxy isomer, predicted values and data from closely related isomers are included for reference.

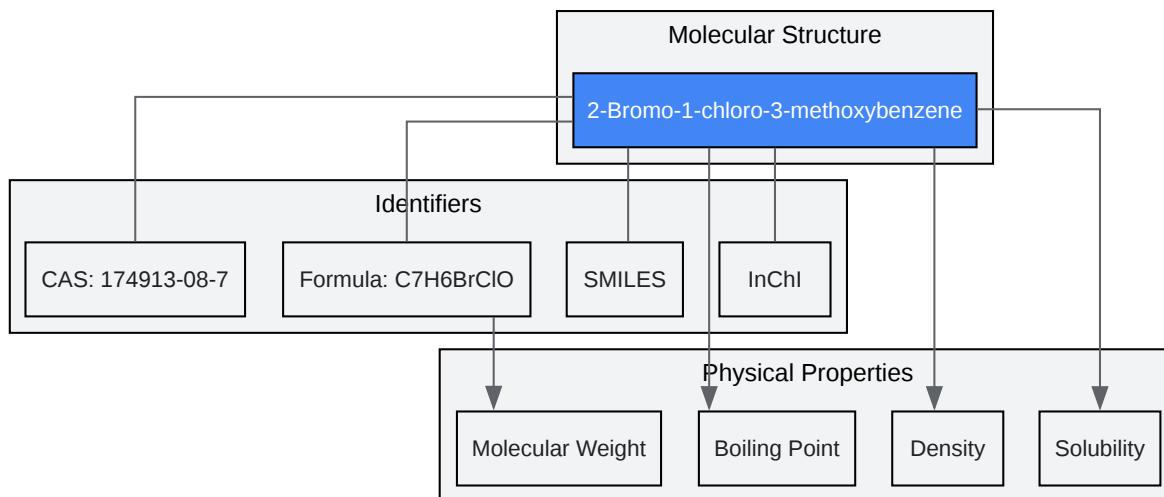
Property	Value	Source
Molecular Weight	221.48 g/mol	[1]
Appearance	Light yellow liquid (for isomer 1-Bromo-3-chloro-2-methoxybenzene)	[4]
	Light brown to off-white solid (for isomer 1-Bromo-3-chloro-5-methoxybenzene)	[5]
Boiling Point	235.8 ± 20.0 °C (Predicted for isomer 1-Bromo-3-chloro-2-methoxybenzene)	[4]
	236.5 ± 20.0 °C (Predicted for isomer 1-Bromo-3-chloro-5-methoxybenzene)	[5]
Density	1.564 ± 0.06 g/cm ³ (Predicted for isomers)	[4] [5]
Solubility	Generally soluble in organic solvents such as alcohols, diethyl ether, and toluene; limited solubility in water. [6] [7]	
InChI	InChI=1S/C7H6BrClO/c1-10-6-4-2-3-5(9)7(6)8/h2-4H,1H3	[1]
InChIKey	OGIJEKWZHDJMSD-UHFFFAOYSA-N	[1]
SMILES	COC1=C(C(=CC=C1)Cl)Br	[1]

Experimental Protocols

While specific experimental data for the target compound is scarce, this section outlines standard methodologies for determining key physical properties and provides a representative synthesis protocol for a structurally related compound.

Determination of Physical Properties

- Boiling Point: The boiling point of a liquid compound like **2-Bromo-1-chloro-3-methoxybenzene** can be determined by distillation. The sample is heated in a distillation apparatus, and the temperature at which the liquid and vapor phases are in equilibrium under a given pressure is recorded as the boiling point. For high-boiling liquids, vacuum distillation is often employed to prevent decomposition.
- Melting Point: For solid isomers, the melting point is determined by heating a small sample in a capillary tube within a melting point apparatus. The temperature range over which the solid melts is recorded. A sharp melting point range is indicative of a pure compound.
- Density: The density of a liquid can be determined using a pycnometer, a flask with a precise volume. The pycnometer is weighed empty, then filled with the sample and weighed again. The density is calculated by dividing the mass of the sample by its volume.


Representative Synthesis: Sandmeyer Reaction

A common method for synthesizing halogenated aromatic compounds is the Sandmeyer reaction. The following protocol details the synthesis of 1-Bromo-2-chloro-3-methylbenzene, a structurally similar compound, which illustrates the general workflow.[\[8\]](#)

- Diazotization: 2-Chloro-3-methylaniline is dissolved in hydrobromic acid and cooled to 0-5 °C. An aqueous solution of sodium nitrite is added dropwise to form the corresponding diazonium salt.[\[8\]](#) The reaction must be kept cold to prevent the decomposition of the unstable diazonium salt.
- Sandmeyer Reaction: The cold diazonium salt solution is then added to a solution of copper(I) bromide. This catalyzes the replacement of the diazonium group with a bromine atom, yielding 1-Bromo-2-chloro-3-methylbenzene.[\[8\]](#)
- Workup and Purification: The reaction mixture is extracted with an organic solvent like diethyl ether. The organic layer is then washed with water and a bicarbonate solution to remove any remaining acid and impurities. The solvent is evaporated, and the crude product is purified by vacuum distillation.[\[8\]](#)

Visualizations

The following diagrams illustrate the relationships between the compound's properties and a typical experimental workflow for its synthesis.

[Click to download full resolution via product page](#)

Caption: Logical relationship between molecular structure and physical properties.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for a representative Sandmeyer synthesis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-Bromo-1-chloro-3-methoxybenzene | C7H6BrClO | CID 22435547 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbino.com]
- 3. 2-bromo-1-chloro-3-methoxybenzene | 174913-08-7 [chemicalbook.com]
- 4. 1-Bromo-3-chloro-2-methoxybenzene CAS#: 174913-10-1 [m.chemicalbook.com]
- 5. 1-BROMO-3-CHLORO-5-METHOXYBENZENE | 174913-12-3 [m.chemicalbook.com]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. CAS 578-57-4: 2-Bromoanisole | CymitQuimica [cymitquimica.com]
- 8. benchchem.com [benchchem.com]

• To cite this document: BenchChem. [Physical properties of 2-Bromo-1-chloro-3-methoxybenzene]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b169984#physical-properties-of-2-bromo-1-chloro-3-methoxybenzene]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com